molecular formula C22H14N2O3 B3580035 2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B3580035
M. Wt: 354.4 g/mol
InChI Key: LTZZIMMFPBCDBL-UHFFFAOYSA-N
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Description

“2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” is a chemical compound with the molecular formula C22H14N2O3 . It is a derivative of acenaphtho[1,2-b]quinoxaline .


Synthesis Analysis

The synthesis of acenaphthoquinone-based compounds, which include “this compound”, often involves multicomponent reactions . These reactions are efficient and atom economic, reducing the number of steps in the reactions and avoiding complicated purification procedures . The most widely used methods for the preparation of acenaphthoquinone, a precursor, are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the acenaphtho[1,2-b]quinoxaline core . The compound has a molecular weight of 354.35816 .


Chemical Reactions Analysis

Acenaphthoquinone-based compounds, including “this compound”, can participate in a wide range of reactions for the synthesis of heterocyclic compounds . For instance, the Suzuki coupling reaction has been used to introduce various aryl groups to the core moiety .

Mechanism of Action

While the specific mechanism of action for “2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” is not mentioned in the search results, acenaphthoquinone-based compounds have been found to exhibit anticancer activity . They can intercalate to helical DNA via π–π stacking .

Future Directions

The future directions for research on “2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” and similar compounds could involve further exploration of their anticancer properties . Additionally, their potential for use in cellular imaging could be investigated .

Properties

IUPAC Name

2-oxopropyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-12(25)11-27-22(26)14-8-9-17-18(10-14)24-21-16-7-3-5-13-4-2-6-15(19(13)16)20(21)23-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZIMMFPBCDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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